The compound is synthesized from neurotensin through chemical modifications that improve its pharmacological properties. Various manufacturers and suppliers, such as Hangzhou Go Top Peptide Biotech Co., Ltd., produce (Dab9)-Neurotensin (8-13), ensuring high-quality standards in peptide synthesis and purification processes .
(Dab9)-Neurotensin (8-13) falls under the classification of neuropeptides and is categorized as a neurotensin receptor ligand. It interacts primarily with the neurotensin receptor subtype 1, which is implicated in several biological functions and therapeutic applications.
The synthesis of (Dab9)-Neurotensin (8-13) involves several key steps:
The synthetic pathway often utilizes coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of peptide bonds between amino acids. The reaction conditions are carefully controlled to optimize yield and minimize side reactions .
(Dab9)-Neurotensin (8-13) retains the core structure of neurotensin but features specific modifications at critical positions that influence its interaction with receptors. The sequence can be represented as follows:
With the modifications being:
The molecular weight and specific physicochemical properties of (Dab9)-Neurotensin (8-13) may vary based on the exact synthesis method used but generally fall within expected ranges for peptides of similar size.
(Dab9)-Neurotensin (8-13) can participate in various chemical reactions typical for peptides:
Reactions involving (Dab9)-Neurotensin (8-13) are generally conducted under controlled laboratory conditions to prevent degradation by proteolytic enzymes, which can rapidly cleave peptide bonds in vivo .
(Dab9)-Neurotensin (8-13) exerts its effects primarily through binding to the neurotensin receptor subtype 1. This interaction triggers a series of intracellular signaling pathways that can lead to various physiological responses, including:
Studies have shown that modifications like those seen in (Dab9)-Neurotensin (8-13) can enhance binding affinity and stability compared to unmodified neurotensin . For instance, certain analogs have demonstrated significant binding affinities in nanomolar ranges.
(Dab9)-Neurotensin (8-13) is typically a white to off-white powder when synthesized, with solubility in aqueous solutions being dependent on pH and ionic strength.
Key chemical properties include:
Relevant data indicates that modifications significantly improve the pharmacokinetic profile of this compound compared to its natural counterpart .
(Dab9)-Neurotensin (8-13) has potential applications in several scientific domains:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: